N-prop-2-ynylhexanamide
Overview
Description
N-prop-2-ynylhexanamide is an organic compound that belongs to the class of amides It features a hexanamide backbone with a prop-2-yn-1-yl substituent attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-prop-2-ynylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with prop-2-yn-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as enzymatic catalysis using Candida antarctica lipase B, have been explored to produce amides in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding formamides under visible-light-induced conditions.
Substitution: It can participate in substitution reactions, such as the Sandmeyer reaction, to form different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative formylation reactions.
Substitution: Reagents like phenyl isothiocyanate and carbon disulfide are used in cyclocondensation reactions.
Major Products
Scientific Research Applications
N-prop-2-ynylhexanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-prop-2-ynylhexanamide involves its ability to act as a photosensitizer in oxidative reactions. Upon exposure to visible light, the compound generates reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s chemical transformations and biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-YN-1-YL)aniline: Similar in structure but with an aniline backbone.
N-(Penta-2,4-diyn-1-YL)hexanamide: Contains a longer alkyne chain.
Uniqueness
N-prop-2-ynylhexanamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .
Properties
IUPAC Name |
N-prop-2-ynylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-6-7-9(11)10-8-4-2/h2H,3,5-8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCVVFKDQWYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693644 | |
Record name | N-(Prop-2-yn-1-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62899-12-1 | |
Record name | N-(Prop-2-yn-1-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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